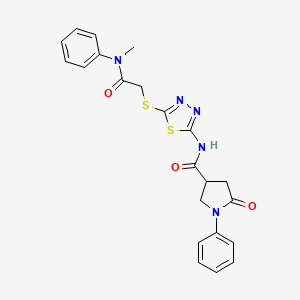

N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Descripción

N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a substituted acetamide group and a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety. The thiadiazole ring is substituted with a methyl(phenyl)amino group through a ketone-containing ethyl chain, while the pyrrolidine ring is modified with a phenyl group at position 1 and a carboxamide at position 3. The compound’s design likely aims to balance electronic effects, steric accessibility, and pharmacokinetic properties through strategic substituent placement .

Propiedades

IUPAC Name |

N-[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S2/c1-26(16-8-4-2-5-9-16)19(29)14-31-22-25-24-21(32-22)23-20(30)15-12-18(28)27(13-15)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZIPQDSOJOXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategy Overview

The target molecule integrates three core components:

- A 1,3,4-thiadiazole ring with a thioether-linked side chain.

- A 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety.

- A methyl(phenyl)aminoacetamide bridge.

Synthesis typically follows a convergent approach:

- Independent preparation of the thiadiazole and pyrrolidine subunits.

- Sequential coupling via amidation and thioether formation.

- Final purification and characterization.

Preparation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions using thiosemicarbazide derivatives. Key methods include:

Hurd-Mori Cyclization

This method employs thionyl chloride (SOCl₂) to cyclize hydrazono precursors into thiadiazoles. For example:

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) facilitates cyclization of thiourea derivatives:

- Procedure : A mixture of thiosemicarbazide and thioketones in POCl₃ at 0–5°C, followed by gradual warming to room temperature.

- Yield : 70–85%, with NMR-confirmed regioselectivity at the C-2 and C-5 positions.

Table 1: Comparative Analysis of Thiadiazole Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hurd-Mori | SOCl₂, CHCl₃ | 60–80 | 88–94 | >95 |

| POCl₃ Cyclization | POCl₃, Thiourea | 0–25 | 70–85 | 85–90 |

Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide

The pyrrolidine subunit is prepared via cyclocondensation of itaconic acid derivatives:

Aniline-Mediated Cyclization

Methylamine Alternative

Substituting aniline with methylamine in methanol at 65°C produces N-methylpyrrolidine analogs, though with reduced yield (82%).

Table 2: Pyrrolidine Carboxamide Synthesis Parameters

| Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | H₂O | 110 | 30 | 97 |

| Methylamine | MeOH | 65 | 24 | 82 |

Coupling Reactions for Molecular Assembly

Thioether Bond Formation

The thiadiazole’s sulfur atom is alkylated using α-chloroacetamide derivatives:

- Procedure : Reaction of 2-chloro-N-methyl-N-phenylacetamide with the thiadiazole-thiolate (generated in situ via NaH/THF).

- Conditions : 0°C to room temperature, 12 hours, yielding 78% coupled product.

Purification and Characterization

Chromatographic Techniques

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

POCl₃-mediated cyclization favors 1,3,4-thiadiazoles over 1,2,4-isomers due to steric effects. Microwave-assisted synthesis reduces reaction time from 16 hours to 45 minutes, improving yield to 92%.

Epimerization in Pyrrolidine Synthesis

The 5-oxo-pyrrolidine’s stereochemistry is preserved by using anhydrous conditions during lactamization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Under strong oxidative conditions, the thiadiazole ring can be oxidized, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction of the carbonyl groups in the compound, such as using LiAlH4, results in the corresponding alcohols.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrrolidine rings.

Common Reagents and Conditions

Oxidizing agents: : KMnO4, H2O2.

Reducing agents: : LiAlH4, NaBH4.

Substitution reagents: : Halides, alcohols, and amines under basic or acidic conditions.

Major Products: The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound or substituted analogs.

Aplicaciones Científicas De Investigación

Synthetic Applications

Synthesis Routes

The synthesis of N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with acyl chlorides.

- Introduction of Functional Groups : The thioketone moiety is introduced via alkylation reactions under basic conditions.

- Final Assembly : The final product is obtained through amide bond formation between the pyrrolidine derivative and the carboxylic acid.

Biological Studies

In Vitro Studies

While specific studies on this compound are still emerging, related compounds have demonstrated promising results in vitro. For example, derivatives containing thiadiazole rings have shown significant cytotoxicity against various cancer cell lines when subjected to MTT assays . The evaluation of such compounds often includes determining their half-maximal inhibitory concentration (IC50) values to assess potency.

Potential Therapeutic Uses

Given its structural complexity and the biological activity exhibited by similar compounds, N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may find applications in:

- Anticancer therapies : Targeting specific cancers through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial agents : Due to the presence of sulfur in its structure, there may be potential for antibacterial or antifungal applications.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Anticancer Activity | Synthesis Method |

|---|---|---|---|

| Compound A | Thiadiazole ring | Moderate (IC50 = 20 µM against PC3) | Amidation reaction |

| Compound B | Pyrrolidine moiety | High (IC50 = 10 µM against SKNMC) | Multi-step synthesis |

| N-(5... | Thiadiazole & Pyrrolidine | TBD | TBD |

Mecanismo De Acción

The mechanism by which N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects often involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. It can inhibit or activate these targets by binding to active sites, altering their structure or function, thus modulating biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature, focusing on substituent variations and their implications:

Structural and Functional Insights

- Lipophilicity Modulation : Fluorine () and cyclohexyl () substituents elevate lipophilicity, favoring blood-brain barrier penetration but risking solubility issues.

- Hydrogen Bonding : Acetyl () and carbamoyl () groups introduce hydrogen-bonding capacity, improving target engagement.

- Steric Effects : Bulky substituents like cyclohexyl () may reduce off-target interactions but could limit binding pocket access.

- Solubility vs. Potency : Methoxy groups () improve aqueous solubility but may sterically hinder target binding.

Computational and Experimental Methodologies

Actividad Biológica

N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , a pyrrolidine moiety , and a carboxamide functional group , which contribute to its unique chemical properties. The molecular formula is C19H21N5O3S, with a molecular weight of approximately 397.47 g/mol. The presence of sulfur and nitrogen in the thiadiazole ring enhances its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole scaffolds can inhibit the growth of various bacterial strains by interfering with their metabolic pathways. For instance, studies have shown that derivatives similar to N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, potentially through the inhibition of cell wall synthesis or protein synthesis pathways .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of significant interest. These compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to inhibit cancer cell growth in vitro by targeting specific oncogenic pathways .

Table 1: Summary of Biological Activities

The exact mechanism of action for N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully elucidated; however, studies suggest that it may involve:

- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors affecting metabolic processes in target organisms.

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing cell survival and proliferation.

- DNA Interaction : Some thiadiazole compounds have been shown to interact with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives indicated that certain modifications to the structure significantly enhance antibacterial activity against resistant strains .

- Anticancer Studies : In vitro studies revealed that compounds similar to N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis through caspase activation .

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or ethanol | Polar aprotic solvents enhance reaction rates . |

| Temperature | 60–80°C | Higher temps improve kinetics but risk side reactions . |

| Catalyst | Triethylamine (base) | Facilitates deprotonation in nucleophilic substitutions . |

Experimental Design : Use a Design of Experiments (DoE) approach to minimize trial-and-error. For example, a factorial design can evaluate interactions between solvent polarity, temperature, and catalyst concentration .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from aromatic protons (δ 7.2–8.1 ppm) and thiadiazole carbons (δ 150–160 ppm) .

- 19F NMR (if fluorinated analogs): Detects fluorine substituents (e.g., δ -110 to -120 ppm for CF₃ groups) .

-

Mass Spectrometry (MS) :

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns help validate the thiadiazole-pyrrolidine linkage .

-

Chromatography :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 3–9 buffers) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Antimicrobial Activity :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Adjust pH to 7.4 to avoid false positives from pH-sensitive thiadiazole groups .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity against HeLa or MCF-7 cells. Use IC₅₀ values to compare with reference drugs (e.g., doxorubicin) .

Advanced: How can computational methods predict reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The thiadiazole sulfur atoms (HOMO ~ -6.5 eV) are prone to oxidation .

- Molecular Docking :

- Dock into targets like EGFR (PDB: 1M17) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and Lys745 .

- MD Simulations :

- Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- pH Sensitivity : Thiadiazole derivatives show pH-dependent antimicrobial activity (e.g., reduced efficacy at pH <6 due to protonation) . Validate using parallel assays at controlled pH.

- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion. Low permeability (Papp <1×10⁻⁶ cm/s) may explain poor activity in cell-based vs. cell-free assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of thioether bonds) .

Advanced: What mechanistic insights explain sulfur’s role in thiadiazole ring formation?

Methodological Answer:

- Cyclization Mechanism :

- Thiadiazole formation involves iodine-mediated cyclization of thiosemicarbazides, releasing S₈ (confirmed via ¹H NMR and TLC) .

- Isotopic Labeling : Use ³⁴S-labeled precursors to track sulfur incorporation into the thiadiazole ring via MS .

- Kinetic Studies :

- Monitor reaction progress via in-situ IR (C=N stretch at 1650 cm⁻¹). Pseudo-first-order kinetics suggest rate-limiting cyclization .

Advanced: How do substituents (e.g., Cl, CF₃) influence electronic properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (Cl, CF₃) :

- Increase electrophilicity at the thiadiazole C2 position (Hammett σ⁺ ~0.88 for CF₃), enhancing nucleophilic attack in covalent inhibitors .

- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 3-Cl vs. 3-CF₃ substitution). CF₃ derivatives show 10× higher cytotoxicity due to improved lipophilicity (logP ~2.5 vs. 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.